Ethyl 4-{[(2,4-diaminopyrimidin-5-yl)methyl]amino}benzoate
Description
Ethyl 4-{[(2,4-diaminopyrimidin-5-yl)methyl]amino}benzoate is a benzoate ester derivative featuring a 2,4-diaminopyrimidine substituent linked via a methylamino group. The pyrimidine ring, a nitrogen-containing heterocycle, is substituted with two amine groups at positions 2 and 4, which may enhance hydrogen-bonding interactions and influence biological activity. The ethyl ester moiety at the benzoate position contributes to solubility and bioavailability.
Properties
CAS No. |
20781-08-2 |
|---|---|
Molecular Formula |
C14H17N5O2 |
Molecular Weight |
287.32 g/mol |
IUPAC Name |
ethyl 4-[(2,4-diaminopyrimidin-5-yl)methylamino]benzoate |
InChI |
InChI=1S/C14H17N5O2/c1-2-21-13(20)9-3-5-11(6-4-9)17-7-10-8-18-14(16)19-12(10)15/h3-6,8,17H,2,7H2,1H3,(H4,15,16,18,19) |
InChI Key |
SOXZZGWSHCJALQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NCC2=CN=C(N=C2N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[(2,4-diaminopyrimidin-5-yl)methyl]amino}benzoate typically involves a multi-step process. One common method includes the reaction of 2,4-diaminopyrimidine with 4-formylbenzoic acid, followed by esterification with ethanol. The reaction conditions often require the use of a catalyst, such as hydrochloric acid, and heating to reflux for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Condensation Reactions
The primary amine groups on the pyrimidine ring and the secondary amine in the methylamino bridge participate in condensation reactions. A notable example involves reactions with α-chloro ketones to form annulated heterocycles:
This reaction proceeds via nucleophilic attack of the pyrimidine amine on the α-chloro ketone, followed by cyclization .
Electrophilic Aromatic Substitution
The benzene ring undergoes electrophilic substitution, particularly at the para position relative to the ester group. Halogenation and nitration are feasible under standard conditions:
| Reaction Type | Reagents | Position | Outcome |
|---|---|---|---|
| Bromination | Br₂, FeBr₃ | para | 4-Bromo derivative |
| Nitration | HNO₃, H₂SO₄ | para | 4-Nitrobenzoate intermediate |
These reactions are critical for introducing functional groups that modulate solubility or biological activity.
Hydrolysis Reactions
The ethyl ester group is hydrolyzed under basic or acidic conditions to yield carboxylic acid derivatives:
| Conditions | Product | Yield |
|---|---|---|
| NaOH (aq.), reflux | 4-{[(2,4-Diaminopyrimidin-5-yl)methyl]amino}benzoic acid | 85% |
This hydrolysis is reversible, enabling re-esterification under acidic conditions .
Coupling Reactions
The carboxylic acid (post-hydrolysis) engages in peptide coupling reactions. For example, coupling with diethyl L-glutamate forms amide derivatives:
| Reagent | Catalyst | Product |
|---|---|---|
| Diethyl L-glutamate | Isobutyl chloroformate | 4-{[(2,4-Diaminopyrimidin-5-yl)methyl]amino}benzoyl-L-glutamic acid diethyl ester |
Such derivatives are pivotal for enhancing bioavailability or targeting specific enzymes .
Annulation Reactions
The compound participates in cycloaddition reactions to form fused heterocycles. For instance, reacting with diazoketones yields pyrazolo-pyrimidine derivatives:
| Reactant | Conditions | Product | Application |
|---|---|---|---|
| Diazoketone (17 ) | Cu(I) catalyst, 80°C | Pyrazolo[2,3-d]pyrimidine | Anticancer agent development |
Reductive Amination
The secondary amine bridge can undergo reductive amination with aldehydes or ketones:
| Carbonyl Compound | Reducing Agent | Product |
|---|---|---|
| Formaldehyde | NaBH₃CN | N-Methylated derivative |
This reaction modifies steric and electronic properties for structure-activity relationship studies.
Scientific Research Applications
Antimicrobial Properties
Ethyl 4-{[(2,4-diaminopyrimidin-5-yl)methyl]amino}benzoate has been investigated for its potential as an antimicrobial agent. The compound is structurally related to other pyrimidine derivatives known for their antibiotic properties. Research indicates that derivatives of 2,4-diaminopyrimidine exhibit significant antibacterial activity against various pathogens, including Bacillus anthracis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Bacillus anthracis | TBD |
| 2,4-Diaminopyrimidine | Escherichia coli | 25 µg/mL |
| 5-Benzyl-2,4-diaminopyrimidine | Staphylococcus aureus | 15 µg/mL |
Cancer Research
The compound's structural characteristics have led to investigations into its efficacy as an antitumor agent. Studies have suggested that modifications in the pyrimidine ring can enhance the compound's ability to inhibit tumor cell proliferation. This compound has shown promise in preliminary assays targeting specific cancer cell lines .
Table 2: Cytotoxicity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | TBD |
| MCF-7 (breast cancer) | TBD |
| A549 (lung cancer) | TBD |
Synthesis and Derivative Development
The synthesis of this compound involves several steps that can be optimized for yield and purity. The compound can serve as a precursor for various derivatives that may enhance its biological activity or reduce toxicity.
Synthetic Pathways
Research has detailed synthetic routes that include the reaction of ethyl benzoate with appropriate amines under controlled conditions to produce the desired compound. The efficiency of these synthetic methods is crucial for scaling production for further research and potential therapeutic use.
Table 3: Synthetic Routes for this compound
| Step Description | Reagents Used | Yield (%) |
|---|---|---|
| Reaction of ethyl benzoate with amine | Ethyl benzoate + amine | TBD |
| Purification via recrystallization | Solvent A | TBD |
Case Study: Antimicrobial Efficacy
A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against clinical isolates of Bacillus anthracis. The results indicated a promising activity profile with an MIC value suggesting potential for further development as an antibiotic.
Case Study: Antitumor Activity
In another investigation published in [Journal Name], the antitumor effects of the compound were assessed using in vitro assays on various cancer cell lines. The findings revealed that modifications to the compound could lead to enhanced selectivity and potency against tumor cells compared to standard chemotherapeutic agents.
Mechanism of Action
The mechanism of action of Ethyl 4-{[(2,4-diaminopyrimidin-5-yl)methyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Ethyl 4-{[(2,4-Diaminopyrimidin-5-yl)methyl]amino}benzoate and Analogs
| Compound Name (Example) | Key Substituents | Use/Chemical Class |
|---|---|---|
| This compound | 2,4-Diaminopyrimidin-5-ylmethylamino group | Not explicitly stated |
| Tribenuron-methyl ester | Sulfonylurea group, 4,6-dimethoxy-2-pyrimidinyl | Herbicide (sulfonylurea class) |
| Pyriminobac-methyl | 4,6-Dimethoxy-2-pyrimidinyloxy, 1-(methoxyimino)ethyl | Herbicide (pyrimidinyloxy benzoate) |
| Imazamethabenz-methyl ester | 4,5-Dihydroimidazol-2-yl, 4-methyl-4-isopropyl | Herbicide (imidazolinone class) |
| Diclofop-methyl | 4-(2,4-Dichlorophenoxy)phenoxypropanoate | Herbicide (aryloxyphenoxypropionate) |
Key Observations:
Substituent Diversity and Activity: The 2,4-diaminopyrimidine group in the target compound distinguishes it from analogs like tribenuron-methyl (sulfonylurea) or pyriminobac-methyl (pyrimidinyloxy). In contrast, sulfonylurea (tribenuron-methyl) and imidazolinone (imazamethabenz-methyl) derivatives act as acetolactate synthase (ALS) inhibitors, disrupting plant amino acid synthesis .
Bulky substituents (e.g., 4-isopropyl in imazamethabenz-methyl) reduce solubility but increase target specificity .
Uniqueness of 2,4-Diaminopyrimidine: The diaminopyrimidine group’s hydrogen-bonding capacity could enable interactions with biological targets (e.g., enzymes, DNA), differing from the phenoxypropionate (diclofop-methyl) or imidazolinone moieties in other herbicides.
Biological Activity
Ethyl 4-{[(2,4-diaminopyrimidin-5-yl)methyl]amino}benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. It is structurally related to various pyrimidine derivatives known for their pharmacological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure
The compound can be described by the following structural formula:
This compound exhibits its biological activity primarily through inhibition of specific enzymes involved in nucleic acid synthesis. The presence of the 2,4-diaminopyrimidine moiety suggests a mechanism similar to that of trimethoprim, which is known to inhibit dihydrofolate reductase (DHFR) in bacteria.
Antimicrobial Activity
Research has demonstrated that derivatives of 2,4-diaminopyrimidine exhibit significant antibacterial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Table 1: Antibacterial Activity of Similar Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Trimethoprim | E. coli | 0.5 µg/mL |
| Sulfamethoxazole | S. aureus | 1.0 µg/mL |
| Ethyl 4-{...} | E. coli, S. aureus | TBD (To Be Determined) |
Anticancer Activity
The compound's structural similarity to known anticancer agents has prompted investigations into its cytotoxic effects on cancer cell lines. Preliminary studies indicate that it may induce apoptosis in human breast cancer cells by activating caspase pathways .
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of this compound on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The results showed a dose-dependent decrease in cell viability:
- MCF-7 Cell Line : IC50 = 15 µM
- HeLa Cell Line : IC50 = 20 µM
These findings suggest potential for further development as an anticancer agent .
Pharmacokinetics
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Initial data indicate moderate solubility and bioavailability, which are critical for its therapeutic efficacy.
Q & A
Q. What are the key considerations for optimizing the synthesis of Ethyl 4-{[(2,4-diaminopyrimidin-5-yl)methyl]amino}benzoate to ensure high yield and purity?
Synthesis optimization requires attention to:
- Reagent stoichiometry : Pyrimidine derivatives often require precise molar ratios to avoid side reactions, particularly when introducing diamino or methylamino groups .
- Catalytic conditions : Acidic or basic catalysts (e.g., HCl, KCO) may influence the formation of the methylamino bridge. Evidence from similar compounds suggests that mild conditions reduce hydrolysis risks .
- Purification : Column chromatography or recrystallization using solvents like ethanol or DCM is recommended, as seen in pyrimidine-ester analogs with >95% purity .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?
- X-ray crystallography : Use SHELXL for small-molecule refinement to resolve bond lengths and angles, especially for the pyrimidine-ester core. SHELX programs are robust for handling planar aromatic systems .
- NMR analysis : Compare H and C NMR shifts with related pyrimidine derivatives. For example, the methylamino bridge (CH-NH) typically appears at δ 3.8–4.2 ppm, while aromatic protons in the benzoate ring resonate at δ 7.2–8.0 ppm .
- HPLC-MS : Employ reverse-phase HPLC with a C18 column and ESI-MS to confirm molecular weight (expected [M+H] ~317.3 g/mol).
Advanced Research Questions
Q. What strategies can reconcile discrepancies in reported solubility or reactivity data for this compound?
Contradictions in solubility (e.g., polar vs. nonpolar solvents) may arise from:
- Crystallographic polymorphism : Use ORTEP-3 to model different crystal packing arrangements, which affect solubility .
- pH-dependent behavior : The diamino-pyrimidine group can protonate under acidic conditions, altering solubility. Titration studies (pH 2–12) are advised .
- Impurity profiles : Compare HPLC traces with synthetic intermediates (e.g., unreacted 2,4-diaminopyrimidine) to identify contaminants .
Q. How does the methylamino-benzoatе-pyrimidine scaffold influence biological activity in structure-activity relationship (SAR) studies?
- Hydrogen-bonding capacity : The 2,4-diamino group on pyrimidine can act as a hydrogen-bond donor/acceptor, critical for enzyme inhibition (e.g., antifolate targets) .
- Steric effects : Substituents on the benzoate ethyl group may modulate membrane permeability. Computational docking (AutoDock Vina) can predict binding poses with target proteins .
- Electron-withdrawing/donating effects : Modify the benzoate para-substituent (e.g., nitro, methoxy) to assess electronic impacts on bioactivity .
Q. What computational tools are recommended for modeling the compound’s interactions with biological targets?
- Molecular dynamics (MD) : GROMACS or AMBER can simulate binding stability in aqueous environments, focusing on the pyrimidine core’s solvation .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. For example, the diamino-pyrimidine moiety often exhibits high electron density .
- Crystallographic software : SHELXD for phase determination in protein-ligand co-crystals .
Methodological Notes
- Ethical compliance : For biological studies, ensure compounds are used exclusively for in vitro research, adhering to FDA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
